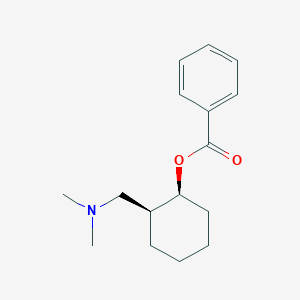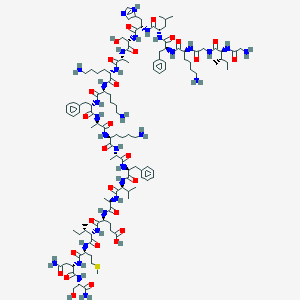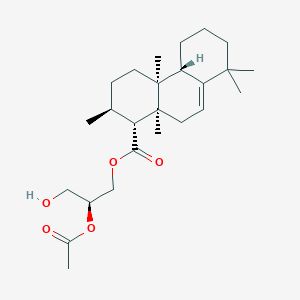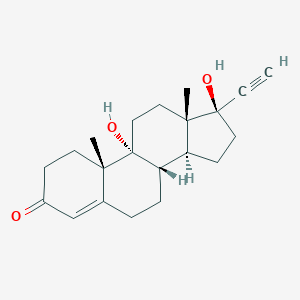
2-Dimethylaminomethylcyclohexyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dimethylaminomethylcyclohexyl benzoate, also known as DMAC or Cyclohexyl DMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAC is a white crystalline powder with a molecular formula of C17H25NO2 and a molecular weight of 275.39 g/mol. This compound is synthesized through a multi-step process that involves the reaction of cyclohexanone with dimethylamine and benzoyl chloride.
Wirkmechanismus
The mechanism of action of 2-Dimethylaminomethylcyclohexyl benzoate is not fully understood. However, it is believed that 2-Dimethylaminomethylcyclohexyl benzoate exerts its effects by inhibiting the activity of certain enzymes in the body. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 2-Dimethylaminomethylcyclohexyl benzoate can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-Dimethylaminomethylcyclohexyl benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. 2-Dimethylaminomethylcyclohexyl benzoate has also been shown to have antibacterial and antifungal properties. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to inhibit the growth of certain bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
2-Dimethylaminomethylcyclohexyl benzoate has several advantages for use in lab experiments. 2-Dimethylaminomethylcyclohexyl benzoate is a relatively stable compound that can be easily synthesized in the lab. 2-Dimethylaminomethylcyclohexyl benzoate is also a relatively inexpensive compound, which makes it an attractive option for use in lab experiments. However, 2-Dimethylaminomethylcyclohexyl benzoate has some limitations for use in lab experiments. 2-Dimethylaminomethylcyclohexyl benzoate is a toxic compound that can be harmful if ingested or inhaled. 2-Dimethylaminomethylcyclohexyl benzoate should be handled with care in the lab, and appropriate safety precautions should be taken.
Zukünftige Richtungen
There are several future directions for research on 2-Dimethylaminomethylcyclohexyl benzoate. One area of research is the development of new synthetic methods for 2-Dimethylaminomethylcyclohexyl benzoate. Researchers are exploring new catalysts and reaction conditions to improve the yield and purity of 2-Dimethylaminomethylcyclohexyl benzoate.
Another area of research is the development of new applications for 2-Dimethylaminomethylcyclohexyl benzoate. Researchers are exploring the potential use of 2-Dimethylaminomethylcyclohexyl benzoate as a drug delivery system for various drugs, including anticancer drugs and antibiotics. 2-Dimethylaminomethylcyclohexyl benzoate is also being studied for its potential applications in the field of materials science. 2-Dimethylaminomethylcyclohexyl benzoate can be used as a building block for the synthesis of various materials, including polymers and nanoparticles.
Conclusion:
In conclusion, 2-Dimethylaminomethylcyclohexyl benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Dimethylaminomethylcyclohexyl benzoate is synthesized through a multi-step process that involves the reaction of cyclohexanone with dimethylamine and benzoyl chloride. 2-Dimethylaminomethylcyclohexyl benzoate has been extensively studied for its potential applications in organic synthesis and medicine. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to have anti-inflammatory and analgesic effects, as well as antibacterial and antifungal properties. 2-Dimethylaminomethylcyclohexyl benzoate has several advantages for use in lab experiments, but also has some limitations due to its toxicity. Future research on 2-Dimethylaminomethylcyclohexyl benzoate is focused on the development of new synthetic methods and new applications for this compound.
Synthesemethoden
The synthesis of 2-Dimethylaminomethylcyclohexyl benzoate involves the reaction of cyclohexanone with dimethylamine and benzoyl chloride. The reaction takes place in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The first step involves the reaction of cyclohexanone with dimethylamine to form N,N-dimethylcyclohexylamine. This intermediate is then reacted with benzoyl chloride to form 2-Dimethylaminomethylcyclohexyl benzoate. The reaction is typically carried out under reflux conditions, and the yield of 2-Dimethylaminomethylcyclohexyl benzoate is around 70-80%.
Wissenschaftliche Forschungsanwendungen
2-Dimethylaminomethylcyclohexyl benzoate has been extensively studied for its potential applications in various fields. One of the primary applications of 2-Dimethylaminomethylcyclohexyl benzoate is in the field of organic synthesis. 2-Dimethylaminomethylcyclohexyl benzoate is used as a reagent for the synthesis of various organic compounds, including esters, amides, and ketones. 2-Dimethylaminomethylcyclohexyl benzoate is also used as a solvent for the synthesis of certain compounds.
2-Dimethylaminomethylcyclohexyl benzoate has also been studied for its potential applications in the field of medicine. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. 2-Dimethylaminomethylcyclohexyl benzoate has also been studied for its potential use as a drug delivery system. 2-Dimethylaminomethylcyclohexyl benzoate can be used as a carrier for various drugs, including anticancer drugs and antibiotics.
Eigenschaften
CAS-Nummer |
117307-29-6 |
|---|---|
Produktname |
2-Dimethylaminomethylcyclohexyl benzoate |
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
[(1S,2S)-2-[(dimethylamino)methyl]cyclohexyl] benzoate |
InChI |
InChI=1S/C16H23NO2/c1-17(2)12-14-10-6-7-11-15(14)19-16(18)13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
OYIQBJVQPZHJHK-GJZGRUSLSA-N |
Isomerische SMILES |
CN(C)C[C@@H]1CCCC[C@@H]1OC(=O)C2=CC=CC=C2 |
SMILES |
CN(C)CC1CCCCC1OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)CC1CCCCC1OC(=O)C2=CC=CC=C2 |
Synonyme |
2-dimethylaminomethylcyclohexyl benzoate 2-dimethylaminomethylcyclohexyl benzoate, (1R-cis)-isomer 2-dimethylaminomethylcyclohexyl benzoate, (1R-trans)-isomer 2-dimethylaminomethylcyclohexyl benzoate, (1S-trans)-isomer DAMC-BENZOATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)










![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)